molecular formula C19H21ClN6 B6443300 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2549043-76-5

4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No. B6443300
CAS RN: 2549043-76-5
M. Wt: 368.9 g/mol
InChI Key: IRXUQANEABMWNK-UHFFFAOYSA-N
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Description

The compound “4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and an imidazole ring . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would typically be determined experimentally. These might include its melting point, boiling point, solubility in various solvents, and its spectral properties .

properties

IUPAC Name

4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6/c1-14-3-4-16(20)11-17(14)24-7-9-25(10-8-24)18-12-19(23-13-22-18)26-6-5-21-15(26)2/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXUQANEABMWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

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